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Reference Data & Comparative Studies
Cross-Validation of cis-(Z)-Flupentixol Dihydrochloride Effects in Different Animal Strains: A Comparative Guide
Cross-Validation of cis-(Z)-Flupentixol Dihydrochloride Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral and neurochemical effects of cis-(Z)-Flupentixol Dihydrochloride across different rodent strains. The information presented is collated from various experimental studies to aid in the cross-validation of its pharmacological profile.
Executive Summary
Cis-(Z)-Flupentixol Dihydrochloride is a potent antipsychotic agent, primarily functioning as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2][3] Its effects on locomotor activity, reward-seeking behavior, and the induction of catalepsy are crucial endpoints in preclinical assessments. This guide highlights the importance of considering animal strain as a significant variable in the consistency and interpretation of experimental outcomes. While direct comparative studies across multiple strains for all behavioral paradigms are limited, this document synthesizes available data to provide a comprehensive overview.
Data Presentation: Comparative Effects of cis-(Z)-Flupentixol Dihydrochloride
The following tables summarize the quantitative data on the effects of cis-(Z)-Flupentixol Dihydrochloride in different animal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Effects on Locomotor Activity
| Animal Strain | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Rats | |||
| Sprague-Dawley | 0.125 - 0.5 | Intraperitoneal (i.p.) | Dose-dependent reduction in cocaine-induced hyperactivity.[4] |
| Wistar | Not explicitly studied with flupentixol, but generally show higher baseline motor activity compared to Sprague-Dawley rats.[5] | - | - |
| Mice | |||
| C57BL/6 | Not explicitly studied with flupentixol, but are more sensitive to haloperidol-induced microcatalepsy than BALB/c mice, suggesting higher sensitivity to dopamine antagonists.[6] | - | - |
| BALB/c | Not explicitly studied with flupentixol. | - | - |
Table 2: Effects on Conditioned Place Preference (CPP)
| Animal Strain | Dose (mg/kg) | Route of Administration | Observed Effect |
| Rats | |||
| Sprague-Dawley | 0.5 | Intraperitoneal (i.p.) | Blocked the expression of cocaine-induced conditioned place preference.[4] |
| Wistar | Not explicitly studied. | - | - |
Table 3: Cataleptic Effects
| Animal Strain | Dopamine Antagonist | Dose (mg/kg) | Route of Administration | Observed Effect |
| Mice | ||||
| C57BL/6 | Haloperidol | 0.25 - 1.0 | Not specified | More susceptible to microcatalepsy compared to CD-1 and BALB/c mice.[6] |
| BALB/c | Haloperidol | 0.25 - 1.0 | Not specified | Less susceptible to microcatalepsy compared to C57BL/6 mice.[6] |
| CD-1 | Haloperidol | 0.25 - 1.0 | Not specified | Less susceptible to microcatalepsy compared to C57BL/6 mice.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Locomotor Activity Assessment
Objective: To measure the effect of cis-(Z)-Flupentixol Dihydrochloride on spontaneous or drug-induced locomotor activity.
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
Procedure:
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Habituation: Individually place animals in the open field for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.
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Drug Administration: Administer cis-(Z)-Flupentixol Dihydrochloride or vehicle via the desired route (e.g., i.p.).
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Testing: After a specified pretreatment time (e.g., 30 minutes), place the animal back into the open field arena.
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Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined duration (e.g., 60 minutes).
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Analysis: Compare the locomotor activity data between the drug-treated and vehicle-treated groups.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
Apparatus: A three-chambered apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral starting chamber.
Procedure:
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Pre-conditioning (Baseline): On day 1, place the animal in the central chamber and allow free access to all chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. Animals with a strong unconditioned preference for one chamber may be excluded.[4]
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Conditioning: This phase typically lasts for 4-8 days.
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On drug conditioning days, administer cis-(Z)-Flupentixol Dihydrochloride (or the drug being tested for its rewarding properties, with flupentixol as a potential blocker) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
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On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning chamber for the same duration. The order of drug and vehicle administration is counterbalanced across animals.
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Post-conditioning (Test): On the test day, place the animal (drug-free) in the central chamber and allow free access to all chambers. Record the time spent in each chamber.
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Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion. The effect of flupentixol is determined by its ability to block the development of a preference for a rewarding drug.
Catalepsy Assessment (Bar Test)
Objective: To measure the induction of catalepsy, a state of motor immobility, often induced by dopamine receptor antagonists.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter for rats, 0.2-0.7 cm for mice) elevated a few centimeters from a flat surface (e.g., 3-8 cm).[7][8]
Procedure:
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Drug Administration: Administer cis-(Z)-Flupentixol Dihydrochloride or vehicle.
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Testing: At specified time points after drug administration, gently place the animal's forepaws on the elevated bar.
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Data Collection: Start a timer and measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[9][10]
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Analysis: Compare the latency to descend between the drug-treated and vehicle-treated groups. An increased latency in the drug-treated group is indicative of catalepsy.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by cis-(Z)-Flupentixol Dihydrochloride and a typical experimental workflow.
Caption: Dopamine D1/D2 receptor antagonism by cis-(Z)-Flupentixol.
Caption: Inhibition of the PI3K/Akt signaling pathway by cis-(Z)-Flupentixol.
Caption: A generalized experimental workflow for assessing flupentixol's effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haloperiodol-induced microcatalepsy differs in CD-1, BALB/c, and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. protocols.io [protocols.io]
- 9. ijbcp.com [ijbcp.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
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